![molecular formula C16H13ClN2O3S2 B2695559 N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886916-45-6](/img/structure/B2695559.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” is similar to the one you asked about . It has a molecular formula of C9H6Cl2N2OS and a molecular weight of 261.13 .
Synthesis Analysis
The synthesis of “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” involves 2-Amino-6-chlorobenzothiazole and Chloroacetyl chloride . Another study reported improved protocols for the synthesis of Precursors of Thiazol-2-ylidene N-Heterocyclic Carbenes .Chemical Reactions Analysis
While specific chemical reactions involving “N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide” are not available, there are studies on the reactions of similar compounds .Physical And Chemical Properties Analysis
The compound “2-CHLORO-N-(6-CHLORO-BENZOTHIAZOL-2-YL)-ACETAMIDE” has a melting point of 218 °C and a predicted density of 1.605±0.06 g/cm3 .Applications De Recherche Scientifique
Antiviral and Antimicrobial Applications
Research has shown that derivatives of thiadiazole sulfonamides, similar in structure to N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide, exhibit significant antiviral activities. For example, compounds synthesized from related chemical backbones demonstrated anti-tobacco mosaic virus activity, highlighting their potential in antiviral applications (Chen et al., 2010). Additionally, these compounds have shown sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans, suggesting a broad spectrum of antimicrobial efficacy (Sych et al., 2019).
Anticancer Properties
Derivatives of this compound have also been explored for their anticancer properties. For instance, pro-apoptotic indapamide derivatives showed significant growth inhibition on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).
Enzymatic Inhibition for Therapeutic Use
The compound has been linked to the inhibition of enzymes such as carbonic anhydrases, which play a critical role in various physiological functions. Novel metal complexes derived from structurally similar compounds have shown strong inhibitory properties against human carbonic anhydrase isoenzymes, presenting a promising avenue for therapeutic applications (Büyükkıdan et al., 2013).
Agricultural and Environmental Applications
Additionally, research into the degradation of herbicides by microbial action has highlighted the potential environmental applications of related chemical compounds. For instance, Aspergillus niger's ability to degrade chlorimuron-ethyl, a herbicide, into less harmful metabolites, illustrates the environmental significance of these studies (Sharma et al., 2012).
Mécanisme D'action
Mode of Action
Similar compounds have been shown to exhibit anti-cancer activity, suggesting potential interactions with cellular growth and proliferation pathways .
Result of Action
Related compounds have been shown to induce cell cycle arrest and apoptosis in cancer cell lines , suggesting potential therapeutic applications for N-(6-chlorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S2/c1-2-24(21,22)12-5-3-4-10(8-12)15(20)19-16-18-13-7-6-11(17)9-14(13)23-16/h3-9H,2H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOHNNOVPDXPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

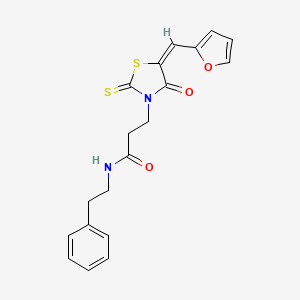
![N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695477.png)
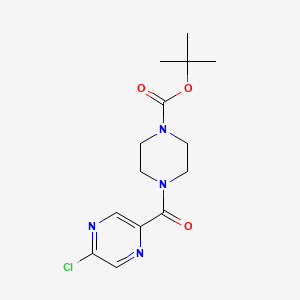
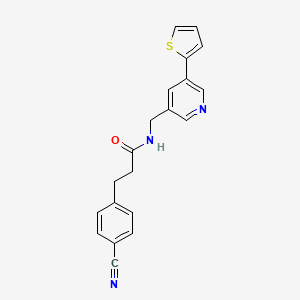
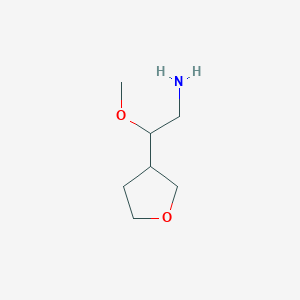

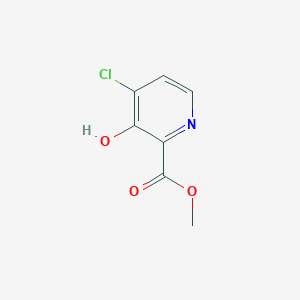

![2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-naphthalen-1-ylacetamide](/img/structure/B2695491.png)
![4-Methyl-5-[[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2695493.png)
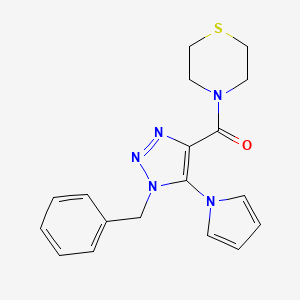
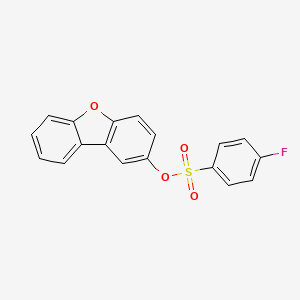
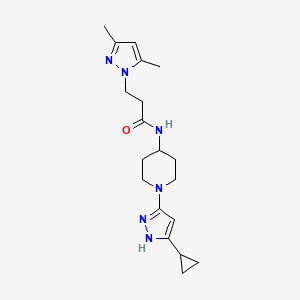
![1-(2-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695499.png)